molecular formula C15H13F2NO3 B2484938 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one CAS No. 2327445-10-1

2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2484938
CAS No.: 2327445-10-1
M. Wt: 293.27
InChI Key: LUSQJGOFQFSLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropiperidine-1-carbonyl)-4H-chromen-4-one is a synthetic chemical hybrid compound designed for research purposes, incorporating two pharmaceutically active scaffolds: the 4,4-difluoropiperidine group and the 4H-chromen-4-one (chromone) core. This combination is intended for investigative applications in medicinal chemistry and drug discovery, particularly in the areas of epigenetics, inflammation, and virology. The 4H-chromen-4-one scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities. Research indicates that derivatives containing this core can function as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic regulator considered a promising target for anti-inflammatory therapeutics . Specifically, chromone-based inhibitors have demonstrated high binding affinity for the BRD4 BD1 domain, significantly suppressing Toll-like receptor-induced expression of inflammatory genes in vitro and showing efficacy in murine models of airway inflammation . Furthermore, the 4H-chromen-4-one scaffold has been investigated for its antiviral properties. Virtual screening and in vitro studies have shown that certain chromone-containing flavonoids, such as isoginkgetin, exhibit remarkable inhibition potency against SARS-CoV-2 by targeting vital viral proteins like the main protease (M pro ) and RNA-dependent RNA polymerase (RdRp) . The 4,4-difluoropiperidine moiety is a common building block used to fine-tune the physicochemical properties of a molecule and modulate its interaction with biological targets. It is frequently employed in the development of receptor antagonists, such as potent and selective dopamine D4 receptor antagonists investigated as tool compounds for neurological research . The incorporation of this group can influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . This product is intended for non-human research applications only. It is strictly not designed for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(4,4-difluoropiperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c16-15(17)5-7-18(8-6-15)14(20)13-9-11(19)10-3-1-2-4-12(10)21-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQJGOFQFSLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-4-one core substituted with a difluoropiperidine moiety. Its unique structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways and biological responses. The exact pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities related to viral replication and inflammation.

Antiviral Activity

Recent studies have shown that compounds structurally related to 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one exhibit antiviral properties. For example, a class of 1,4,4-trisubstituted piperidines demonstrated micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral polyprotein processing and RNA synthesis . This suggests that similar mechanisms may be applicable to the chromen-4-one derivative.

Anti-inflammatory Activity

Research indicates that derivatives of chromen-4-one can modulate inflammatory responses. In one study, compounds incorporating chromone scaffolds showed significant inhibition of pro-inflammatory cytokines like IL-6 . This anti-inflammatory potential could be beneficial in treating conditions characterized by excessive inflammation.

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of structurally related compounds found that certain analogues inhibited viral replication at micromolar concentrations. The mechanism involved targeting the viral protease essential for processing viral proteins . Although specific data on 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one is limited, its structural similarity suggests potential effectiveness against similar viral targets.

Study 2: Inhibition of Cytokine Production

In another investigation, chromone derivatives were shown to significantly reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli. The most potent compounds achieved over 90% inhibition of IL-6 production . This highlights the therapeutic potential of chromen-4-one derivatives in inflammatory diseases.

Data Tables

Compound Activity Type IC50 (µM) Mechanism
2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-oneAntiviralTBDInhibition of Mpro
Related Compound AAntiviral7.4Inhibition of viral protease
Related Compound BAnti-inflammatoryTBDCytokine inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit diverse bioactivities modulated by substituents. For example:

  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrates antimicrobial and antitumor activity, attributed to hydroxyl groups that enhance hydrogen bonding with biological targets .
  • 3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one () and 5,6-dihydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one () highlight the role of polar substituents (e.g., hydroxyl, methoxy) in antioxidant and enzyme-inhibitory activities.

Key Differences :

  • The target compound replaces polar hydroxyl/methoxy groups with a lipophilic 4,4-difluoropiperidine moiety, likely improving blood-brain barrier penetration but reducing water solubility.
  • Fluorine atoms may enhance metabolic stability by resisting oxidative degradation compared to hydroxyl groups .
Piperidine-Containing Compounds

Piperidine derivatives are prevalent in drug design due to their conformational flexibility and bioactivity. Notable analogs include:

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one (): Features a halogenated pyrazole-piperidine system with antimicrobial activity. The 4-fluorophenyl group enhances electronegativity, promoting target interactions.
  • 4-(4-Fluorophenyl)piperidine (): A simpler analog lacking the chromenone core, used as a synthetic intermediate.

Key Differences :

  • The chromenone core provides a rigid aromatic system absent in ’s piperidine derivatives, possibly enabling π-π stacking with biological targets .
Halogenated Aromatic Compounds

Halogenation (F, Cl) is a common strategy to modulate bioactivity:

  • Chlorinated Pyrazole Derivatives (): Exhibit enhanced antimicrobial activity due to chlorine’s electron-withdrawing effects, which polarize aromatic rings.
  • Fluorinated Piperidines (): Fluorine’s high electronegativity improves metabolic stability and membrane permeability.

Key Differences :

  • The target compound’s dual fluorine atoms on piperidine may reduce off-target interactions compared to chlorinated analogs, as fluorine is smaller and less reactive than chlorine .

Comparative Data Tables

Table 1: Structural and Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity Reference
2-(4,4-Difluoropiperidine-1-carbonyl)-4H-chromen-4-one ~347.3* Not reported 4,4-Difluoropiperidine Hypothesized antimicrobial N/A
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 234.2 Not reported Hydroxyl, propyl Antimicrobial, antitumor
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one 439.9 436–437 K Chlorophenyl, fluorophenyl Antimicrobial
4-(4-Fluorophenyl)piperidine 195.2 Not reported Fluorophenyl Synthetic intermediate

*Calculated based on molecular formula.

Table 2: Substituent Effects on Bioactivity
Substituent Type Example Compound Electronic Effect Impact on Bioactivity
Hydroxyl Hydrogen bonding, polarity Enhanced antioxidant activity
Methoxy Moderate electron donation Improved enzyme inhibition
Fluorine Target compound, Strong electronegativity Increased metabolic stability
Chlorine Electron withdrawal Enhanced antimicrobial potency

Research Findings and Implications

  • Biological Activity: The target compound’s difluoropiperidine group may confer superior antimicrobial activity compared to hydroxylated chromenones () by balancing lipophilicity and target binding .
  • Crystallography : Piperidine halogenation influences crystal packing via C–H···F interactions (), suggesting the target compound may form stable crystalline phases beneficial for formulation.
  • Synthetic Feasibility : The compound’s synthesis likely follows methods similar to ’s piperidine-carbonyl derivatives, though difluorination may require specialized fluorinating agents .

Preparation Methods

Regioselectivity and Byproduct Formation

The electron-deficient chromone core often leads to multiple substitution sites , necessitating precise temperature and solvent control. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may promote decomposition of the difluoropiperidine group. Byproducts such as 2,4-disubstituted chromones or hydrolyzed amides are common and require chromatographic separation.

Fluorine Stability

The 4,4-difluoropiperidine moiety is susceptible to hydrolysis under acidic or basic conditions. Studies indicate that maintaining a pH range of 6–8 during synthesis preserves fluorine integrity. Additionally, fluorinated piperidines exhibit lower solubility in aqueous media, complicating purification.

Pharmacological Implications and Structure–Activity Relationships (SAR)

While the primary focus is synthesis, pharmacological data from analogous compounds provide critical insights:

  • BRD4 Inhibition : Chromone derivatives with 4,4-difluoropiperidine side chains demonstrate moderate inhibitory activity against BRD4 BD1 (IC₅₀: 1.2–3.4 μM). The difluoro group enhances metabolic stability but reduces affinity compared to hydroxyethyl analogues.
  • Solubility Considerations : Introducing polar groups (e.g., piperazine, morpholine) on the piperidine ring improves aqueous solubility but may compromise blood–brain barrier penetration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Amide Coupling 35–65 ≥95 High regioselectivity Requires preactivated intermediates
Nucleophilic Substitution 20–40 80–90 Fewer steps Low yield due to side reactions

Q & A

Q. What computational tools predict off-target binding for toxicity profiling?

  • Tools :
  • SwissTargetPrediction : Prioritize targets (e.g., GPCRs, ion channels) based on structural similarity .
  • ToxCast : Screen for endocrine disruption or hepatotoxicity using high-throughput assay data .

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